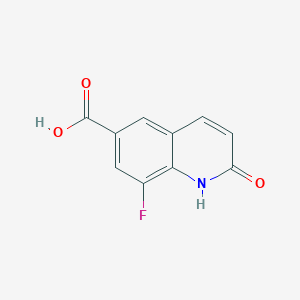

8-Fluoro-2-oxo-1H-quinoline-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthetic Methodologies and Biological Properties

Fluoroquinolones, including derivatives of 8-Fluoro-2-oxo-1H-quinoline-6-carboxylic acid, are noted for their potent antibacterial properties. The synthesis of these compounds involves different methodologies that aim at enhancing their efficacy against a broad spectrum of Gram-positive, Gram-negative, and mycobacterial organisms, as well as anaerobes. The modifications, particularly the introduction of a fluorine atom, have significantly improved their absorption, half-life, and breadth of antibacterial activity (da Silva et al., 2003).

Anticorrosive Applications

Quinoline derivatives, including those structurally related to this compound, are utilized as anticorrosive agents. Their effectiveness in preventing metallic corrosion is attributed to their high electron density, which facilitates the formation of stable chelating complexes with metal surfaces through coordination bonding. This application is particularly relevant in the protection of industrial machinery and infrastructure (Verma et al., 2020).

Optoelectronic Materials

Research into quinoline and its derivatives has also extended into the field of optoelectronics, where these compounds are integral in the development of electronic devices, luminescent elements, and photoelectric conversion elements. Quinazoline and quinoline derivatives, by virtue of their aromatic and heterocyclic nature, are key in creating novel materials for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. Their incorporation into π-extended conjugated systems has been of great value for the fabrication of materials that exhibit desirable electroluminescent properties (Lipunova et al., 2018).

Environmental Concerns and Alternatives

The environmental persistence and potential toxicity of fluorinated compounds, including fluoroquinolones, have raised concerns regarding their use and disposal. Research into fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) aims at identifying safer, less persistent chemicals that can fulfill similar roles without posing significant risks to the environment or human health (Wang et al., 2013).

Mechanism of Action

Target of Action

It’s structurally related to fluoroquinolones , a class of antibacterials that primarily target bacterial DNA-gyrase . This enzyme is crucial for bacterial DNA replication, and its inhibition leads to the prevention of bacterial reproduction .

Mode of Action

Considering its structural similarity to fluoroquinolones , it might share a similar mode of action. Fluoroquinolones inhibit bacterial DNA-gyrase, preventing the supercoiling of bacterial DNA, which is a critical step in DNA replication .

Biochemical Pathways

Fluoroquinolones, which are structurally similar, affect the dna replication pathway in bacteria by inhibiting the dna-gyrase enzyme .

Result of Action

Fluoroquinolones, which are structurally similar, cause the inhibition of bacterial dna-gyrase, leading to the prevention of bacterial dna replication and thus bacterial growth .

properties

IUPAC Name |

8-fluoro-2-oxo-1H-quinoline-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO3/c11-7-4-6(10(14)15)3-5-1-2-8(13)12-9(5)7/h1-4H,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHFSFOVPMHMSJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C(C=C(C=C21)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-N-(4-methylbenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2513578.png)

![N-(3-cyanothiolan-3-yl)-3-[(3-methylphenyl)methoxy]benzamide](/img/structure/B2513581.png)

![3-(3-(4-fluorophenoxy)phenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2513589.png)

![3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-chlorophenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2513590.png)

![Methyl 2-[2-[4-(dipropylsulfamoyl)benzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2513592.png)

![Ethyl 4-((3-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)ureido)methyl)cyclohexanecarboxylate](/img/structure/B2513594.png)

![2-(2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide](/img/structure/B2513596.png)

![3-(3-methoxyphenyl)-6-(2-morpholino-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2513601.png)